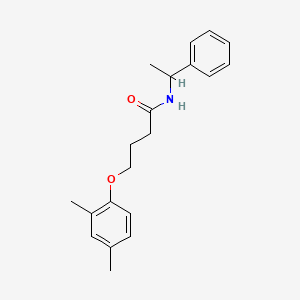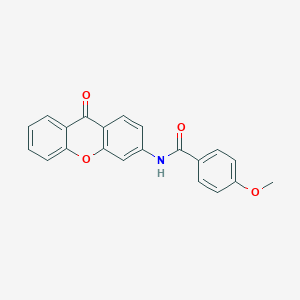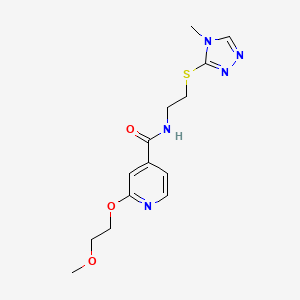
3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as TATM, and it has been synthesized using various methods. The chemical structure of TATM makes it an interesting compound to study, as it contains both a pyrazoline ring and a fluorinated benzene ring.
Scientific Research Applications
Insecticidal Activity
Pyrazole derivatives have been recognized for their promising insecticidal properties. For instance, Deng et al. (2016) designed and synthesized a series of new pyrazole amide derivatives exhibiting significant insecticidal activity against cotton bollworms. This research underscores the potential of pyrazole derivatives as effective bioactive compounds in agricultural pest management. The study's findings suggest that the molecular structure of these compounds plays a crucial role in their bioactivity, with specific configurations displaying enhanced insecticidal effects (Deng et al., 2016).
Photoluminescent Materials
Another exciting application of pyrazole derivatives lies in the development of photoluminescent materials. Yu et al. (2018) investigated Cu4I4 clusters supported by pyrazolate-type zwitterionic ligands, revealing unique luminescence behavior attributed to the steric and electronic effects of substituents on the pyrazolyl moiety. These findings highlight the potential of pyrazole derivatives in creating advanced materials for optoelectronic applications, offering tunable luminescence properties for various technological applications (Yu et al., 2018).
Hydrogen-Bonded Supramolecular Structures
Pyrazole derivatives are also pivotal in the construction of hydrogen-bonded supramolecular structures. Research by Castillo et al. (2009) on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles demonstrated their ability to form diverse hydrogen-bonded configurations, including chains, sheets, and dimers. These structures have implications for the development of novel materials with specific molecular recognition and self-assembly properties, offering avenues for the design of new supramolecular systems (Castillo et al., 2009).
Synthetic Methodologies
On the synthetic front, Grotjahn et al. (2002) presented a versatile approach for synthesizing pyrazoles with varied substituents, showcasing the chemical flexibility of pyrazole derivatives. This methodology enables the creation of compounds with specific functional groups, facilitating further research and development in medicinal chemistry and material science (Grotjahn et al., 2002).
properties
IUPAC Name |
5-tert-butyl-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O/c1-6-9(15)11(17)13(12(18)10(6)16)20-8(21)5-7(19-20)14(2,3)4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDVKZDJSCHBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)N2C(=O)CC(=N2)C(C)(C)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline](/img/structure/B2966389.png)
![1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2966391.png)


![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2966395.png)
![3,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2966399.png)


![2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2966403.png)

![3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2966405.png)
![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide](/img/structure/B2966406.png)
![4-(4-chlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966408.png)
![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)